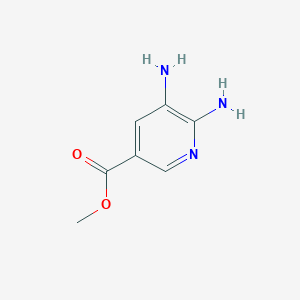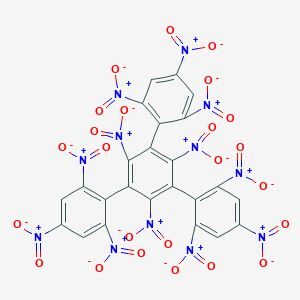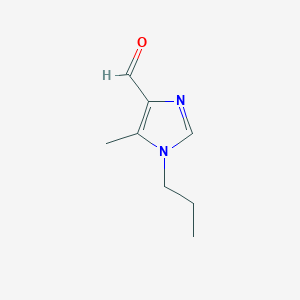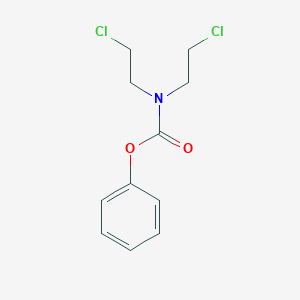![molecular formula C11H19NO4 B174031 N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide CAS No. 158243-48-2](/img/structure/B174031.png)
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
Overview
Description
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a chemical compound with the molecular formula C11H19NO4 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be represented by its InChI code: 1S/C11H19NO4 .Physical And Chemical Properties Analysis
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide has a molecular weight of 229.27 g/mol . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antimicrobial Activity
Naphthoquinones, including derivatives of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, have demonstrated antimicrobial effects. These compounds exhibit activity against bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics due to the rise of multidrug-resistant bacterial strains .
Antitumoral Properties
The redox properties of naphthoquinone derivatives make them promising candidates for cancer treatment. Preclinical studies have investigated their antitumoral effects, aiming to develop effective drugs against various types of cancer. These compounds may interfere with cancer cell growth and survival pathways .
Redox Cycling and Oxidative Stress
Naphthoquinones participate in redox cycling, which involves reversible electron transfer reactions. Their redox properties influence cellular processes and can lead to oxidative stress. Understanding these mechanisms is crucial for designing targeted therapies .
Bioactive Secondary Metabolites
Naphthoquinones are natural product derivatives found in plants. Their diverse chemical structures contribute to their bioactivity. Researchers have explored modifications, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, and indole groups, to enhance their pharmacological properties .
Traditional Medicine
Historically, naphthoquinones have been used in traditional medicine to treat various human diseases. Investigating their bioactivity and mechanisms of action can provide insights into their therapeutic potential .
Drug Development
Given the global health challenge posed by cancer and antibiotic-resistant bacteria, N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide derivatives warrant further study. Their unique chemical features make them attractive candidates for drug development .
Mechanism of Action
The mechanism of action for N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is not specified in the search results. As it is a research compound, its effects and interactions with other substances are likely the subject of ongoing study.
Safety and Hazards
properties
IUPAC Name |
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-12(14-2)10(13)9-3-5-11(6-4-9)15-7-8-16-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSBVBIAZACMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC2(CC1)OCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191201 | |
| Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158243-48-2 | |
| Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158243-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)
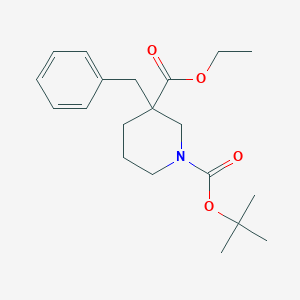
![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)

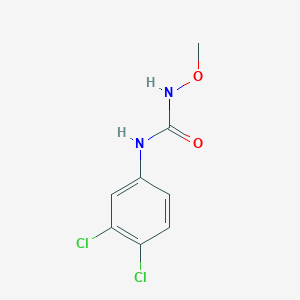

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)


